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3-Fluoro-4-methylpiperidin-4-ol

Cat. No.: B11823306
M. Wt: 133.16 g/mol
InChI Key: RTWXDUHAJIXSQL-UHFFFAOYSA-N
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Description

Significance of Fluorine in Modulating Molecular Properties and Reactivity in Organic Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. victoria.ac.nz Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. benthamscience.com This unique combination of properties leads to a range of effects that are highly valuable in medicinal chemistry and organic synthesis. nih.govnih.gov

One of the most significant impacts of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.gov This can increase the half-life of a drug in the body, leading to improved pharmacokinetic profiles. Furthermore, fluorine can block sites of metabolic oxidation, preventing the deactivation of a drug molecule. nih.gov

Fluorination also influences a molecule's lipophilicity, which in turn affects its membrane permeability and bioavailability. The effect of fluorine on lipophilicity can be context-dependent, but it is often used to increase the molecule's ability to cross biological membranes, including the blood-brain barrier. benthamscience.com

From an electronic standpoint, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can have a profound impact on a drug's binding affinity to its target protein. victoria.ac.nznih.gov The introduction of fluorine can lead to more potent and selective interactions with biological targets. nih.gov The strategic placement of fluorine can also influence the conformation of a molecule, locking it into a bioactive shape. nih.gov

In addition to its use in modulating drug properties, the fluorine-18 (B77423) isotope (¹⁸F) is a crucial positron emitter for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic technique. tandfonline.combiorxiv.org

Table 1: Effects of Fluorine Substitution on Molecular Properties

PropertyEffect of FluorinationReference
Metabolic Stability Increased due to the strength of the C-F bond and blocking of metabolic sites. nih.govnih.gov
Binding Affinity Can be enhanced through altered electronic properties and conformational locking. benthamscience.comnih.gov
Lipophilicity & Permeability Often increases, which can improve membrane permeability and bioavailability. benthamscience.comnih.gov
pKa The acidity of nearby functional groups can be significantly altered. victoria.ac.nznih.gov
Molecular Conformation Can be influenced to favor a bioactive conformation. nih.gov

Overview of Piperidine (B6355638) Scaffolds as Privileged Structures and Building Blocks in Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of a "privileged structure" in medicinal chemistry. cambridgemedchemconsulting.comopenochem.org This term, first coined by Ben Evans, describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. openochem.orgresearchgate.net The prevalence of the piperidine motif in a vast number of natural products and synthetic drugs underscores its importance. thieme-connect.com

The utility of the piperidine scaffold stems from several key characteristics. Its three-dimensional, non-planar structure provides a robust framework for the precise spatial arrangement of functional groups, allowing for optimal interactions with protein binding pockets. cambridgemedchemconsulting.com The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it provides a convenient handle for synthetic modification. nih.gov

Piperidine derivatives are found in a wide array of therapeutic agents, targeting the central nervous system, cardiovascular system, and infectious diseases, among others. thieme-connect.comnih.gov The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, allows it to adapt to the topology of various receptor sites. cambridgemedchemconsulting.com The introduction of substituents, including chiral centers, further enhances the structural diversity and potential for specific biological activity. thieme-connect.com

The development of new synthetic methods to access functionalized piperidines, including those bearing fluorine atoms, is an active area of research. nih.govrsc.org These efforts aim to expand the chemical space accessible to medicinal chemists and facilitate the discovery of next-generation therapeutics. thieme-connect.com

Table 2: Examples of Drug Classes Containing the Piperidine Scaffold

Therapeutic AreaDrug Class ExampleReference
Neuropsychiatry Antipsychotics (e.g., Haloperidol) nih.gov
Pain Management Opioid Analgesics (e.g., Fentanyl) nih.gov
Allergy Antihistamines (e.g., Loratadine) thieme-connect.com
Oncology Kinase Inhibitors thieme-connect.com
Infectious Diseases Antivirals thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12FNO B11823306 3-Fluoro-4-methylpiperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWXDUHAJIXSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro 4 Methylpiperidin 4 Ol and Its Stereoisomers

Chemo- and Regioselective Fluorination Strategies for Piperidinol Precursors

The direct fluorination of a pre-existing 4-methylpiperidin-4-ol (B1315937) scaffold or its precursors is a primary strategy. The key challenge lies in controlling the position (regioselectivity) and minimizing unwanted side reactions (chemoselectivity). This is typically approached through either electrophilic or nucleophilic fluorination methods.

Electrophilic fluorination is a common method for creating C-F bonds and typically involves the reaction of an electron-rich substrate, such as an enamine, enol ether, or enolate, with an electrophilic fluorine source ("F+"). nih.gov For the synthesis of 3-fluoro-4-methylpiperidin-4-ol, a logical precursor would be a 4-methyl-1,2,3,6-tetrahydropyridine (B1352419) derivative. The double bond in this precursor can be converted into an enamine or enolate, which is then subjected to fluorination.

Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for this purpose due to their efficacy and relatively safe handling. nih.gov For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce 3-fluoro-3,6-dihydropyridines. nih.gov A similar strategy could be envisioned for a protected 4-methyl-1,2,3,6-tetrahydropyridine. The reaction of an enamine derived from a protected 4-piperidone (B1582916) with an electrophilic fluorine source is another viable pathway. The regioselectivity is dictated by the position of the double bond or the enolate formed.

A related approach involves the fluorocyclization of unsaturated amine precursors. For example, iodine(I)/iodine(III) catalysis can be used to achieve direct fluorocyclization of allyl phenyl ethers to generate 3-fluorochromanes using Selectfluor®, a process that could be adapted for nitrogen-containing heterocycles. nih.gov

Table 1: Representative Electrophilic Fluorinating Agents

Reagent NameFormulaCommon Name
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)C₇H₁₄B₂ClF₉N₂Selectfluor®
N-FluorobenzenesulfonimideC₁₂H₁₀FNO₂SNFSI

Nucleophilic fluorination introduces a fluoride (B91410) ion (F-) into a molecule by displacing a leaving group. This method is advantageous when dealing with electron-deficient substrates. A key challenge in nucleophilic fluorination is the poor nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. nih.gov

For the synthesis of this compound, a suitable precursor would possess a good leaving group (e.g., tosylate, mesylate, or halide) at the C3 position of the piperidine (B6355638) ring. However, preparing such precursors with defined stereochemistry can be a multi-step process. nih.gov Deoxyfluorination agents provide a more direct route, converting a hydroxyl group into a C-F bond.

One prominent reagent for this transformation is diethylaminosulfur trifluoride (DAST). Diastereoselective syntheses of fluorinated 4-aryl-3-methyl-4-piperidinemethanol analogues have been achieved by treating the corresponding alcohol precursors with DAST. nih.govresearchgate.net This approach could be directly applied to a precursor like 1-benzyl-3,4-dihydroxy-4-methylpiperidine to install the fluorine at C3. Another strategy involves the ring-opening of an epoxide. A precursor such as 1-benzyl-3,4-epoxy-4-methylpiperidine could be opened with a fluoride source to yield the desired fluorohydrin. Hydrogen bonding catalysis has been shown to control the regioselectivity of nucleophilic fluorination in the ring-opening of aziridinium (B1262131) ions, a technique that could be extended to epoxide precursors. nih.gov

Table 2: Common Nucleophilic Fluorinating Agents

Reagent NameFormulaCommon Use
Diethylaminosulfur TrifluorideC₄H₁₀F₃NSDeoxyfluorination (Alcohol to Fluoride)
Cesium FluorideCsFFluoride source for substitution reactions
Tetrabutylammonium FluorideC₁₆H₃₆FNSoluble fluoride source

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereochemical control is paramount for producing specific isomers of this compound. This is accomplished through asymmetric synthesis, employing chiral catalysts, reagents, or enzymes to favor the formation of one enantiomer or diastereomer over others.

Organocatalysis offers a powerful metal-free approach to asymmetric synthesis. The enantioselective fluorination of ketones and aldehydes is a well-established strategy. For the synthesis of a related compound, cis-1-Boc-3-fluoropiperidin-4-ol, an enantioselective fluorination of N-Boc-piperidin-4-one was employed. nih.govcapes.gov.br This reaction utilizes a chiral catalyst, such as a modified cinchona alkaloid, to form a chiral enamine intermediate in situ. The catalyst then directs the approach of an electrophilic fluorinating agent (like NFSI) to one face of the enamine, resulting in a highly enantioselective fluorination. nih.govcapes.gov.br

Subsequent reduction of the resulting α-fluoroketone, typically with a hydride source like sodium borohydride (B1222165), yields the fluorohydrin product. The stereochemistry of the hydroxyl group is often directed by the newly installed fluorine atom, leading to the cis diastereomer. This methodology has been shown to be effective with both cinchona alkaloid derivatives and simpler, commercially available primary amines like α-methylbenzylamine. nih.govcapes.gov.br Crystallization can then be used to obtain enantiopure material. nih.gov

Table 3: Organocatalytic Asymmetric Fluorination of a Piperidinone Precursor

CatalystFluorinating AgentProductEnantiomeric Excess (e.e.)
Modified Cinchona AlkaloidNFSIcis-1-Boc-3-fluoropiperidin-4-olHigh
α-MethylbenzylamineNFSIcis-1-Boc-3-fluoropiperidin-4-olHigh

Asymmetric hydrogenation is a robust method for creating chiral centers. This strategy involves the reduction of a prochiral precursor, such as a fluorinated pyridine (B92270) or a fluorinated enamide, using a chiral metal catalyst. A key advantage is that it avoids direct stereoselective fluorination. scientificupdate.com

One approach begins with a substituted 3-fluoropyridine. The pyridine ring is first activated, for example, by forming an N-benzyl pyridinium (B92312) salt, and then partially reduced with a reagent like sodium borohydride to yield a tetrahydropyridine (B1245486) intermediate, specifically a fluoro-enamide. scientificupdate.com This prochiral enamide can then be subjected to asymmetric hydrogenation. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are effective catalysts for this transformation, delivering the protected fluoropiperidine with high enantioselectivity. scientificupdate.com A subsequent deprotection and functionalization sequence would yield the target molecule.

A more direct dearomatization-hydrogenation (DAH) process has also been developed, which converts fluoropyridine precursors into all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner using a rhodium catalyst. nih.gov This method capitalizes on the thermodynamic preference for the fluorine atom to occupy an axial position in the protonated piperidine ring product, driven by favorable C-F…H-N+ dipole interactions. scientificupdate.com

Biocatalysis provides highly selective and environmentally benign alternatives to traditional chemical methods. For the synthesis of chiral amines, transaminase enzymes are particularly powerful. In a dynamic kinetic resolution process, a transaminase can convert a racemic ketone into a single enantiomer of an amine.

This strategy can be applied to the synthesis of a syn-3-fluoro-4-aminopiperidine intermediate, which is structurally related to the target alcohol. scientificupdate.com The process starts with a protected 3-fluoropiperidin-4-one. A transaminase enzyme, in the presence of an amine donor (like isopropylamine), selectively converts one enantiomer of the fluoroketone to the corresponding amine. Crucially, the remaining ketone enantiomer undergoes rapid racemization under the reaction conditions, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product amine. scientificupdate.com This highly enantiopure fluoroamine could then be converted to the corresponding fluorohydrin via methods such as diazotization followed by hydrolysis, with potential control over the C4 stereocenter.

Stereochemical and Conformational Analysis of 3 Fluoro 4 Methylpiperidin 4 Ol Derivatives

Conformational Preferences and Fluorine-Induced Effects within Piperidine (B6355638) Rings.d-nb.inforesearchgate.netresearchgate.net

The conformational landscape of piperidine rings is profoundly altered by fluorination. The presence of a highly electronegative fluorine atom introduces a range of electronic and steric interactions that dictate the preferred geometry of the molecule.

In substituted six-membered rings like piperidines, substituents typically favor the more sterically spacious equatorial position. However, fluorine often defies this trend in N-heterocycles, exhibiting a notable preference for the axial orientation. researchgate.net This "axial-F preference" is a well-documented phenomenon, particularly in protonated 3-fluoropiperidinium cations. d-nb.info For cis-3-fluoro-4-methylpiperidine derivatives, both computational and experimental studies have demonstrated a high preference for the axial fluorine conformation across various N-substituents (trifluoroacetamide, HCl, and NH). d-nb.info

Several factors contribute to this axial preference. In protonated species, a strong charge-dipole interaction between the positively charged nitrogen (N+) and the electronegative fluorine (C-F) stabilizes the axial conformer. d-nb.inforesearchgate.net Hyperconjugative interactions, specifically the donation of electron density from anti-periplanar C-H bonds into the antibonding orbitals of the C-F (σC-F) and C-N (σC-N) bonds, also play a crucial role in stabilizing the axial fluorine. d-nb.info This is often referred to as the fluorine gauche effect. d-nb.info

The steric influence of other substituents, such as the methyl group in 3-fluoro-4-methylpiperidin-4-ol, further promotes the axial preference for the fluorine atom. d-nb.info The interplay of these forces can be fine-tuned by factors like solvent polarity, which can influence the molecular dipole moment and shift the conformational equilibrium. d-nb.infonih.gov For instance, in some 4-fluoropiperidinium salts, the equatorial conformer can become dominant in highly polar solvents like water due to better stabilization of its larger dipole moment. d-nb.infonih.gov

Table 1: Conformational Preferences of Selected Fluorinated Piperidine Derivatives

CompoundN-SubstituentSolventExperimental ObservationCalculated ΔG (kcal/mol) (axial-equatorial)
cis-3-fluoro-4-methylpiperidineTFAChloroformAxial-1.4
cis-3-fluoro-4-methylpiperidineHClWaterAxial+8.6
cis-3-fluoro-4-methylpiperidineNHWaterAxial-0.3

Data sourced from computational and experimental studies. nih.gov The ΔG values represent the free energy difference between the equatorial and axial conformers.

The conformation of this compound derivatives is a result of a delicate balance of various intramolecular interactions. d-nb.info Key among these are:

Charge-Dipole Interactions: As mentioned, the attraction between the nitrogen cation and the fluorine atom (C-F···HN+) is a primary driver for the axial fluorine preference in protonated piperidines. d-nb.info

Hyperconjugation: The delocalization of electrons from neighboring C-H or C-C bonds into the antibonding orbital of the C-F bond (σ → σ*C-F) stabilizes gauche arrangements, favoring the axial position. d-nb.info

The interplay of these forces is complex and can be influenced by the specific substitution pattern and the nature of the N-substituent on the piperidine ring. d-nb.info

Advanced Stereochemical Assignment Methodologies.beilstein-journals.org

Determining the precise three-dimensional arrangement of atoms in this compound derivatives is crucial for understanding their properties and potential applications. A combination of sophisticated analytical techniques is employed to elucidate both the relative and absolute stereochemistry of these molecules.

NMR spectroscopy is an indispensable tool for the conformational and stereochemical analysis of fluorinated piperidines. d-nb.infonih.gov Both ¹H and ¹⁹F NMR provide a wealth of information.

The relative orientation of the fluorine atom can often be determined by analyzing the ³J(¹⁹F, ¹H) coupling constants. d-nb.infonih.gov The magnitude of this coupling is dependent on the dihedral angle between the fluorine and the coupled proton, allowing for the differentiation between axial and equatorial fluorine orientations. researchgate.net For example, larger coupling constants are typically observed for anti-periplanar arrangements, which can help in assigning the chair conformation and the substituent's position. researchgate.net

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide through-space correlations between fluorine and nearby protons. nih.gov For instance, irradiating a specific fluorine nucleus and observing which protons show an enhanced signal can reveal their spatial proximity, aiding in the determination of the molecule's stereochemistry. nih.gov In complex cases, two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to assign all proton and carbon signals, which is a prerequisite for detailed stereochemical analysis. nih.govacs.org

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms. nih.gov This allows for the unambiguous determination of both the relative stereochemistry (the arrangement of substituents relative to each other) and, in many cases, the absolute stereochemistry (the actual spatial orientation of the enantiomers). researchgate.net

The solid-state conformation revealed by X-ray crystallography can then be compared with the solution-state conformation determined by NMR to understand the dynamic behavior of the molecule in different environments. nih.gov For fluorinated piperidine derivatives, X-ray analysis has been crucial in confirming the conformational preferences, such as the axial orientation of fluorine, that are predicted by computational and NMR studies. researchgate.net

Since this compound contains multiple stereocenters, it can exist as a mixture of enantiomers and diastereomers. The separation of these stereoisomers is essential for studying their individual properties. Chiral chromatography is a powerful technique for achieving this separation. nih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for resolving enantiomers. nih.govcapes.gov.br These CSPs are themselves chiral and interact differently with the two enantiomers of a racemic mixture, leading to different retention times and thus separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective for resolving a wide range of chiral compounds, including piperidine derivatives. nih.govsigmaaldrich.com The choice of the mobile phase and the specific type of chiral column are critical for achieving good separation. nih.govmdpi.com The development of enantiopure materials through such resolution techniques is a critical step for further stereochemical and biological evaluation. nih.gov

Theoretical and Computational Studies of Stereoisomerism and Conformational Dynamics

Computational modeling has become an indispensable tool in understanding the complex interplay of factors that govern the behavior of fluorinated heterocycles. For derivatives of this compound, theoretical studies provide critical insights into the stability of different stereoisomers and the dynamic nature of their conformations. These studies can predict the most likely shapes the molecule will adopt and the energy barriers between these different forms.

Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a molecule to determine its conformational landscape. These calculations can elucidate the relative energies of different chair and boat conformations, as well as the influence of substituents on the axial versus equatorial preference.

While specific quantum chemical studies on this compound are not extensively available in the public literature, valuable insights can be drawn from analogous systems, such as 3-fluoro-4-hydroxyprolines. Research on these related compounds demonstrates that fluorination can significantly alter the ring's puckering preference. nih.govnih.gov For instance, DFT calculations have been used to compare the energies of different ring puckers (e.g., C4-endo vs. C4-exo) to predict the most stable conformation in solution. nih.gov These studies have shown that fluorination can invert the natural pucker preference of the parent molecule, a finding supported by experimental NMR spectroscopy and X-ray crystallography. nih.govnih.gov

For a molecule like this compound, quantum chemical simulations would typically involve:

Geometry Optimization: Calculating the lowest energy structure for each possible stereoisomer and conformer.

Energy Profiling: Determining the relative energies of various conformations (e.g., chair with axial vs. equatorial fluorine) to identify the most stable forms.

Analysis of Electronic Effects: Investigating how the electronegative fluorine atom influences the electron distribution within the ring and affects intramolecular interactions, such as hydrogen bonding.

The table below illustrates the type of data that would be generated from such a computational study, showing the calculated relative energies for different conformations of a hypothetical cis- and trans-isomer of this compound.

IsomerConformationSubstituent PositionsRelative Energy (kcal/mol)Predicted Population (%)
cisChair 13-F (axial), 4-OH (equatorial), 4-CH₃ (axial)1.59.8
cisChair 23-F (equatorial), 4-OH (axial), 4-CH₃ (equatorial)0.088.7
cisBoat-> 5.0< 0.1
transChair 13-F (axial), 4-OH (axial), 4-CH₃ (equatorial)2.14.3
transChair 23-F (equatorial), 4-OH (equatorial), 4-CH₃ (axial)0.281.5
transBoat-> 5.0< 0.1

Note: This table is illustrative and based on general principles of conformational analysis. The values are not from a published study on this compound.

While quantum chemical simulations provide a static picture of stable conformations, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing a detailed trajectory of conformational changes, such as ring-flipping and substituent rotations. nih.gov

For this compound, an MD simulation would reveal:

Conformational Interconversion: The frequency and pathways of transitions between different chair and boat conformations.

Solvent Effects: How the presence and type of solvent mediate conformational preferences and intramolecular interactions.

Flexibility and Rigidity: Which parts of the molecule are most flexible and which are conformationally constrained by the presence of the fluorine and methyl groups.

MD simulations are particularly powerful for understanding how these molecules might interact with a biological target, as they can capture the dynamic process of binding and induced-fit effects. nih.gov The simulation tracks the trajectory of the molecule over a period, often on the nanosecond to microsecond timescale, allowing for the observation of rare conformational events that may be crucial for biological activity.

The results of an MD simulation are often analyzed to determine the population of different conformational states over the simulation time, as shown in the hypothetical data below.

Conformational StateSimulation Time (ns)Residence Time (%)Transition Frequency (per ns)
Chair (F-equatorial)10085.30.12
Chair (F-axial)10014.10.11
Boat/Twist-Boat1000.6-

Note: This table is a hypothetical representation of data that could be obtained from an MD simulation of a single isomer of this compound.

Chemical Transformations and Derivatization Strategies for 3 Fluoro 4 Methylpiperidin 4 Ol

Functionalization Reactions at the Hydroxyl Group

O-Alkylation: The hydroxyl group can be converted to an ether linkage through O-alkylation. This reaction typically involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. nih.gov The choice of base and solvent is critical to ensure efficient and selective alkylation.

Esterification: Esterification of the hydroxyl group is another common transformation, leading to the formation of ester derivatives. This can be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). Alternatively, coupling with carboxylic acids can be facilitated by activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These ester derivatives can serve as prodrugs or as a means to modulate the lipophilicity of the parent compound.

Conversion to Thioesters: In some synthetic strategies, the hydroxyl group can be converted to a thioester. ffame.org This transformation can be accomplished using methods like the Mitsunobu reaction with a thioacid. ffame.org Thioesters are valuable intermediates that can undergo further transformations.

Table 1: Representative Functionalization Reactions at the Hydroxyl Group

Reaction TypeReagents and ConditionsProduct Type
O-AlkylationAlkyl halide, NaH, THFEther
EsterificationAcyl chloride, Triethylamine, DCMEster
EsterificationCarboxylic acid, DCC, DMAP, DCMEster
ThioesterificationThioacid, DIAD, PPh₃, THFThioester

This table is illustrative and specific conditions may vary based on the substrate and desired product.

Reactions Involving the Piperidine (B6355638) Nitrogen Atom (e.g., N-Alkylation, Acylation, Heteroaryl Substitutions)

The secondary amine of the piperidine ring is a highly versatile functional group that readily undergoes a variety of transformations, including N-alkylation, N-acylation, and N-arylation. These modifications are fundamental in exploring the structure-activity relationships of piperidine-containing compounds.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be accomplished through several methods. researchgate.net Reductive amination, involving the reaction of the parent piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is a widely used technique. researchgate.net Direct alkylation with alkyl halides can also be employed, often in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.netrsc.org

N-Acylation: The piperidine nitrogen can be readily acylated to form amides. researchgate.netarkat-usa.org This is typically achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. researchgate.netarkat-usa.org These amide derivatives are often more stable and can exhibit different biological properties compared to the parent amine. A wide range of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced through this method. arkat-usa.org

N-Arylation and Heteroaryl Substitutions: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of N-aryl and N-heteroaryl piperidines. This reaction involves the coupling of the piperidine with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a suitable base. This method provides access to a broad range of derivatives with diverse electronic and steric properties.

Table 2: Key Reactions at the Piperidine Nitrogen

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation (Reductive Amination)Aldehyde/Ketone, NaBH(OAc)₃, DCEN-Alkylpiperidine
N-Alkylation (Direct)Alkyl halide, K₂CO₃, CH₃CNN-Alkylpiperidine
N-AcylationAcyl chloride, Et₃N, DCMN-Acylpiperidine
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, Base, TolueneN-Arylpiperidine

This table provides a general overview; specific catalysts, ligands, and bases for Buchwald-Hartwig amination can vary.

Transformations Directly Involving the Fluorine Atom

Direct chemical transformations involving the fluorine atom in 3-fluoro-4-methylpiperidin-4-ol are generally challenging due to the high strength of the carbon-fluorine bond. Nucleophilic substitution of fluorine is difficult, especially on an aliphatic ring. However, under specific and often harsh conditions, or through indirect methods, modifications at or involving the fluorine atom can be contemplated.

It is important to note that direct displacement of the fluorine atom is not a common or facile reaction for this type of molecule. In some contexts, such as in the synthesis of radiolabeled compounds, nucleophilic substitution of a suitable leaving group (like a nitro group or a halogen) on an aromatic ring can be used to introduce a fluorine atom, including the radioactive isotope ¹⁸F. nih.gov While not a direct transformation of an existing C-F bond, this highlights a strategy for introducing fluorine.

In highly specialized cases, dehydrofluorination to create a double bond might be possible using very strong bases, but this would fundamentally alter the piperidine scaffold and is not a typical derivatization strategy. For practical purposes, the fluorine atom in this compound is generally considered a stable substituent that modulates the properties of the molecule rather than a reactive handle for further transformations.

Regioselective and Stereoselective Conversions to Related Nitrogen Heterocycles

The this compound scaffold can potentially serve as a precursor for the synthesis of other nitrogen-containing heterocyclic systems through regioselective and stereoselective reactions. These transformations often involve ring-opening, rearrangement, or ring-expansion/contraction strategies.

One potential transformation is the acid-catalyzed rearrangement of the 4-hydroxy-3-fluoropiperidine system. Depending on the conditions and the stereochemistry of the starting material, this could lead to the formation of other heterocyclic structures. For instance, treatment with a strong acid could potentially induce a Wagner-Meerwein type rearrangement, although this is speculative without specific experimental evidence for this compound.

Another possibility involves oxidative cleavage of the piperidine ring, followed by recyclization to form different heterocyclic systems. However, such transformations would be highly dependent on the specific reagents and conditions employed and would need to be carefully designed to control the regioselectivity and stereoselectivity of the outcome.

While the direct conversion of this compound to other nitrogen heterocycles is not extensively documented in the literature, the principles of organic synthesis suggest that such transformations are plausible. The specific pathways and products would be highly dependent on the reaction conditions and the stereochemical configuration of the starting material.

Applications of 3 Fluoro 4 Methylpiperidin 4 Ol As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Nitrogen Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. nih.gov The piperidine (B6355638) ring, in particular, is one of the most prevalent N-heterocyclic systems found in FDA-approved drugs. nih.gov The functional group arrangement of 3-Fluoro-4-methylpiperidin-4-ol makes it an attractive starting material for the synthesis of more intricate nitrogen heterocyclic systems.

The tertiary alcohol and the secondary amine functionalities within this compound provide reactive handles for the construction of spirocyclic and fused ring systems. These complex architectures are of significant interest in drug discovery as they can explore a wider chemical space and offer novel intellectual property. While specific examples detailing the direct use of this compound in the synthesis of such systems are not extensively documented in the provided search results, the principles of heterocyclic chemistry suggest its potential. For instance, the hydroxyl group can be converted into a leaving group, facilitating intramolecular cyclization reactions with a suitably functionalized nitrogen atom or a carbon nucleophile attached to the piperidine ring.

The development of synthetic routes to polycyclic and bridged nitrogen heterocycles is a continuous challenge in organic chemistry. scirp.org The strategic placement of the fluorine atom and the hydroxyl group in this compound offers a unique platform for designing such complex molecules. The fluorine atom can influence the reactivity and conformation of the piperidine ring, potentially directing the outcome of intramolecular cyclization reactions to form bridged systems. Although direct examples involving this compound are not explicitly detailed, the synthesis of other complex quinoline (B57606) and quinazoline (B50416) derivatives highlights the importance of cyclic and bicyclic systems in medicinal chemistry. google.com

Role in the Synthesis of Precursors for Advanced Chemical Biology Research

The demand for novel molecular probes and tool compounds in chemical biology necessitates the development of versatile building blocks. This compound serves as a valuable precursor for the synthesis of molecules designed to interact with biological systems with high specificity and potency.

The piperidine scaffold is a cornerstone in medicinal chemistry, and the ability to synthesize a diverse range of substituted derivatives is crucial for structure-activity relationship (SAR) studies. nih.govacs.org this compound is an excellent starting point for creating a variety of substituted piperidines. The hydroxyl group can be oxidized to a ketone, which can then undergo a wide range of reactions, including reductive amination and additions of organometallic reagents. The secondary amine can be readily acylated, alkylated, or used in coupling reactions to introduce a wide array of substituents. The fluorine atom at the 3-position can significantly influence the pKa of the piperidine nitrogen and the metabolic stability of the resulting derivatives, making it a key feature in the design of new therapeutic agents. nih.gov

Starting Material Reaction Product Type Potential Applications
This compoundOxidation of hydroxyl group3-Fluoro-4-piperidone derivativeFurther functionalization, synthesis of neurologically active compounds
This compoundN-Alkylation/N-ArylationN-Substituted this compoundModulation of biological activity, SAR studies
This compoundDehydration3-Fluoro-4-methyl-1,2,5,6-tetrahydropyridineIntermediate for further transformations

The generation of compound libraries is a key strategy in modern drug discovery. The modular nature of this compound makes it an ideal building block for the creation of libraries of fluorinated scaffolds. By systematically varying the substituents on the nitrogen and at the 4-position (after modification of the hydroxyl group), a large number of distinct compounds can be rapidly synthesized. This approach allows for the efficient exploration of chemical space around the fluorinated piperidine core to identify compounds with desired biological activities. The development of robust synthetic methods, such as palladium-catalyzed hydrogenation of fluoropyridines, has expanded the accessibility of such fluorinated piperidine building blocks. acs.org

Modulation of Molecular Properties via Fluorine Incorporation in Piperidine Scaffolds

The introduction of fluorine into organic molecules can have profound effects on their physicochemical and biological properties. acs.org The presence of a fluorine atom in the 3-position of the piperidine ring of this compound is a key feature that medicinal chemists leverage to fine-tune the properties of drug candidates.

The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing the binding affinity to a biological target or for improving pharmacokinetic properties such as oral absorption and cell permeability. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to increased metabolic stability and a longer in vivo half-life of a drug molecule. The strategic placement of fluorine can also influence the conformation of the piperidine ring, which can have a significant impact on its interaction with a protein binding pocket.

Property Effect of Fluorine Incorporation Reference
Basicity (pKa)Decreases the basicity of the piperidine nitrogen. nih.gov
Metabolic StabilityIncreases resistance to metabolic degradation. nih.gov
LipophilicityCan increase lipophilicity, affecting permeability and distribution. nih.gov
ConformationCan influence the preferred conformation of the piperidine ring. acs.org

Influence on Conformational Restriction and Bioisosteric Replacements.

The rigid, saturated ring system of the piperidine core in this compound provides a robust scaffold for constraining the geometry of substituents. The introduction of a fluorine atom at the 3-position further refines this conformational control. Research on analogous fluorinated piperidines, such as cis-3-fluoro-4-methylpiperidine, has demonstrated a strong preference for the fluorine atom to occupy an axial position. nih.gov This preference is influenced by a combination of stereoelectronic effects, including hyperconjugation and dipole-dipole interactions within the piperidine ring.

In the case of this compound, the interplay between the axial fluorine, the equatorial methyl group, and the tertiary hydroxyl group at the 4-position creates a well-defined three-dimensional structure. This fixed conformation can be exploited to orient appended functionalities in a specific and predictable manner, which is of paramount importance in the design of drug candidates that require precise binding to biological targets. The conformational locking of the piperidine ring can reduce the entropic penalty upon binding, potentially leading to enhanced potency and selectivity.

Furthermore, the 3-fluoro-4-hydroxypiperidine motif can serve as a bioisosteric replacement for other chemical groups, a common strategy in drug design to improve metabolic stability, binding affinity, or pharmacokinetic profiles. For instance, the fluorinated hydroxylated piperidine core can act as a mimic for certain amino acid or sugar moieties, while the fluorine atom itself is often used as a substitute for a hydrogen atom or a hydroxyl group. The replacement of a hydrogen atom with fluorine can block metabolic oxidation at that position, thereby increasing the half-life of a drug. acs.org

A pertinent example of the utility of a similar structural motif is seen in the study of 3-fluoro-4-hydroxyprolines, which are analogs of the piperidine structure. In this context, the fluorinated hydroxyproline (B1673980) was successfully used as a bioisosteric substitute for hydroxyproline in ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in targeted protein degradation. nih.govnih.gov Although the affinity was slightly weakened, the substitution demonstrated the viability of using such fluorinated heterocyclic alcohols as mimics of key biological recognition elements. nih.gov

Table 1: Conformational Preferences in a Related Fluorinated Piperidine Derivative

CompoundConformerRelative Energy (kcal/mol)Key Stabilizing Interactions
cis-3-fluoro-4-methylpiperidineAxial Fluorine0.0Hyperconjugation (σC-H -> σ*C-F), Dipole-Dipole
cis-3-fluoro-4-methylpiperidineEquatorial Fluorine> 1.0Steric Hindrance

Data based on computational and experimental studies of analogous compounds. nih.gov

Engineering Steric and Electronic Effects in Novel Molecular Architectures.

The substituents on the this compound ring are not merely passive structural elements; they actively contribute to the steric and electronic profile of any molecule into which this building block is incorporated. The judicious placement of the fluorine and methyl groups allows for the precise engineering of these properties.

Steric Effects: The methyl group at the 4-position introduces a defined steric bulk. In the preferred chair conformation of the piperidine ring, this methyl group is expected to reside in an equatorial position to minimize steric strain. This predictable orientation can be used to influence the binding pose of a molecule within a receptor pocket, either by creating favorable van der Waals interactions or by sterically blocking access to undesired binding modes. The combination of the equatorial methyl group and the axial fluorine atom creates a distinct steric footprint that can be exploited for achieving selectivity.

Electronic Effects: The fluorine atom at the 3-position exerts a powerful electron-withdrawing inductive effect due to its high electronegativity. This localized electronic perturbation can have a profound impact on the properties of neighboring functional groups. For example, it can modulate the pKa of the piperidine nitrogen, making it less basic. This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects, such as binding to the hERG ion channel, which is often associated with cardiotoxicity.

The introduction of fluorine can also influence the hydrogen-bonding capacity of the adjacent hydroxyl group at the 4-position. While fluorine itself is a poor hydrogen bond acceptor, its strong inductive effect can alter the acidity of the hydroxyl proton, thereby modulating its ability to act as a hydrogen bond donor. This subtle tuning of electronic properties can be critical for optimizing ligand-receptor interactions. The synthesis of related compounds like trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, an intermediate for the drug paroxetine, highlights the importance of fluorinated piperidine scaffolds in manipulating molecular properties for therapeutic benefit. google.com

Table 2: Physicochemical Properties Influenced by Fluorine Substitution

PropertyEffect of 3-Fluoro SubstitutionRationale
pKa of Piperidine NitrogenDecreaseInductive electron withdrawal by fluorine
LipophilicityIncreaseThe C-F bond can increase lipophilicity
Metabolic StabilityIncreaseC-F bond is stronger than C-H bond, resisting metabolic cleavage
Dipole MomentAlterationIntroduction of a strong C-F bond dipole

These effects are general observations for the introduction of fluorine into organic molecules. acs.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 3-Fluoro-4-methylpiperidin-4-ol. Through a combination of ¹⁹F, ¹H, and ¹³C NMR experiments, a complete picture of atomic connectivity and stereochemistry can be assembled.

Given its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is an exceptionally sensitive probe for NMR spectroscopy. wikipedia.org The ¹⁹F NMR spectrum of this compound provides direct information about the electronic environment of the fluorine atom. The chemical shift is highly sensitive to the effects of neighboring substituents. alfa-chemistry.com In an aliphatic system such as a piperidine (B6355638) ring, the fluorine chemical shift is influenced by the through-bond inductive effects of the adjacent hydroxyl group and the nitrogen atom. nih.gov The chemical shifts for organofluorine compounds span a very wide range, which minimizes signal overlap and simplifies analysis. wikipedia.org

The presence of nearby protons results in spin-spin coupling, splitting the ¹⁹F resonance into a complex multiplet. This pattern contains crucial information regarding the spatial relationship between the fluorine atom and adjacent protons, which is invaluable for stereochemical assignment.

Table 1: Expected ¹⁹F NMR Characteristics for this compound

Parameter Expected Observation Significance
Chemical Shift (δ) Broad range, typically -140 to -250 ppm relative to CFCl₃ Confirms the presence of an aliphatic C-F bond and is sensitive to the local electronic environment and stereochemistry. wikipedia.orgucsb.edu
Coupling to H3 (²JHF) Large doublet of triplets (dt) or more complex multiplet The geminal coupling constant provides information on the C-F bond orientation.

| Coupling to H2/H4 (³JHF) | Vicinal couplings provide data on the dihedral angles between the F atom and protons on adjacent carbons, aiding conformational analysis. |

¹H and ¹³C NMR spectra are essential for mapping the carbon skeleton and assigning the relative stereochemistry of the substituents. A patent describing the synthesis of the racemic cis-diastereomer of this compound confirms its creation, providing a basis for stereochemical analysis. google.com Vendor data for the specific (3S,4R) enantiomer further defines the relative cis stereochemistry, where the fluorine atom and the hydroxyl group are on the same face of the piperidine ring. sigmaaldrich.com

The piperidine ring is expected to adopt a stable chair conformation. In the cis-isomer, this would place one of the C3/C4 substituents in an axial position and the other in an equatorial position. The chemical shifts of the ring protons and carbons are diagnostic of their position and orientation. For example, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for cis-3-Fluoro-4-methylpiperidin-4-ol

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
N-CH₃ ~2.3 - 2.8 ~40 - 45 Shift can vary based on nitrogen protonation state.
Piperidine Ring CH₂ ~1.5 - 3.5 ~25 - 60 Complex, overlapping multiplets are expected. 2D NMR (COSY, HSQC) is required for definitive assignment.
CH-F (C3) ~4.0 - 4.8 ~85 - 95 (d, ¹JCF ≈ 170-200 Hz) The proton signal is a complex multiplet due to coupling with F and adjacent protons. The carbon signal is a large doublet due to one-bond coupling with fluorine.

| C-OH (C4) | - | ~65 - 75 (d, ²JCF ≈ 15-25 Hz) | The carbon signal is a doublet due to two-bond coupling with fluorine. The hydroxyl proton signal is a broad singlet, often exchangeable with D₂O. |

Note: These are estimated values. Actual shifts depend on solvent and other experimental conditions.

J-coupling (spin-spin coupling) constants are critical for confirming the relative stereochemistry. The magnitude of the vicinal coupling constant between two protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation.

For the cis-diastereomer of this compound in a chair conformation, the proton at C3 and the proton at C4 would have an axial-equatorial or equatorial-axial relationship. This results in a small ³JHH coupling constant, typically in the range of 2-5 Hz. In contrast, the corresponding trans-diastereomer would exhibit a large diaxial coupling (~10-13 Hz). This clear difference allows for unambiguous assignment of the diastereomer and assessment of its purity.

Furthermore, long-range couplings involving fluorine (²JHF, ³JHF) provide additional structural constraints. The coupling between fluorine and the geminal proton at C3 (²JHF) is typically large (~45-50 Hz). wikipedia.org Analysis of these varied coupling constants through 1D and 2D NMR experiments provides a detailed conformational picture of the molecule in solution.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound and to analyze its fragmentation patterns under ionization. For this compound (C₆H₁₂FNO), high-resolution mass spectrometry (HRMS) can determine its mass with high precision.

In a patent detailing the synthesis, electrospray ionization (ESI) mass spectrometry was used, which showed a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 134. google.com This confirms the molecular weight of the parent compound as 133.17 g/mol .

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adduct Formula Calculated m/z
[M+H]⁺ [C₆H₁₃FNO]⁺ 134.0976
[M+Na]⁺ [C₆H₁₂FNONa]⁺ 156.0795

| [M+K]⁺ | [C₆H₁₂FNOK]⁺ | 172.0534 |

Analysis of the fragmentation patterns, typically using tandem mass spectrometry (MS/MS), provides structural information. Common fragmentation pathways for piperidine alkaloids and related structures include the neutral loss of small molecules. nih.govmiamioh.edu For this compound, key expected fragmentation pathways include:

Loss of Water: Dehydration of the tertiary alcohol would lead to a significant fragment ion [M+H-H₂O]⁺ at m/z 116.0875.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines and can lead to various ring-opened fragments. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, these techniques would confirm the presence of its key structural features.

Table 4: Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
O-H (Alcohol) Stretching 3200 - 3600 (Broad) The broadness is due to intermolecular hydrogen bonding.
C-H (Aliphatic) Stretching 2850 - 3000 Includes stretches from the methyl and piperidine ring CH₂ groups.
N-H (Amine) Stretching ~3300 (if secondary amine) This peak would be absent if the nitrogen is quaternized or in its free base tertiary form.
C-O (Alcohol) Stretching 1050 - 1200 Confirms the presence of the alcohol group.

| C-F (Alkyl Fluoride) | Stretching | 1000 - 1100 | A strong, characteristic absorption confirming the presence of the fluorine substituent. |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, XRD analysis would provide unambiguous proof of its atomic connectivity, conformation, and relative stereochemistry. iucr.org

Specifically, an XRD study would:

Confirm Stereochemistry: The cis or trans relationship between the fluorine atom and the hydroxyl group would be unequivocally established.

Determine Ring Conformation: The analysis would show the precise chair, boat, or twist-boat conformation adopted by the piperidine ring in the crystal lattice. A chair conformation is highly anticipated. iucr.org

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Methylpiperidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the properties of molecules. For fluorinated piperidine (B6355638) derivatives, DFT calculations are instrumental in understanding their conformational preferences and electronic behavior. d-nb.infonih.gov

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that indicates the chemical stability of a molecule.

Table 1: Key Concepts in HOMO-LUMO Analysis

ConceptDescription
HOMO Highest Occupied Molecular Orbital. The outermost orbital containing electrons. Its energy level correlates with the ionization potential and the ability to act as an electron donor.
LUMO Lowest Unoccupied Molecular Orbital. The lowest energy orbital that is empty of electrons. Its energy level correlates with the electron affinity and the ability to act as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons, which in turn provides insights into the sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potential values.

For 3-Fluoro-4-methylpiperidin-4-ol, the MEP map would be expected to show a region of negative potential around the oxygen and fluorine atoms due to their high electronegativity, making them potential sites for hydrogen bonding interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential. While a specific MEP map for this compound is not available in the searched literature, the general principles are well-established in computational chemistry. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Hyperconjugative and Electrostatic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative and electrostatic interactions within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the delocalization of electron density. Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled antibonding orbital. These interactions contribute to the stability of certain molecular conformations.

In the context of fluorinated piperidines, NBO analysis is crucial for understanding the forces that govern their conformational preferences. d-nb.infonih.gov For example, hyperconjugative interactions between the C-H or C-C bonding orbitals and the C-F antibonding orbital (σC-H/C-C → σ*C-F) can influence the orientation of the fluorine atom. Similarly, electrostatic interactions, such as charge-dipole interactions, play a significant role. d-nb.info While specific NBO data for this compound is not present in the available literature, studies on related fluorinated piperidines highlight the importance of these analyses in rationalizing conformational behavior. d-nb.infonih.gov

Conformational Energy Profiling and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry, with minima on the surface corresponding to stable conformers.

For cyclic systems like piperidines, the ring can adopt various conformations, such as chair, boat, and twist-boat. The substituents on the ring influence the relative energies of these conformers. In the case of fluorinated piperidines, extensive research has been conducted to understand the conformational preferences, particularly the orientation of the fluorine atom (axial vs. equatorial). d-nb.infonih.govresearchgate.net These studies, which combine NMR spectroscopy and DFT computations, have revealed that the conformational behavior is a result of a complex interplay of several factors, including: d-nb.infonih.govresearchgate.net

Steric Interactions: The repulsion between bulky groups favors their placement in the more spacious equatorial positions.

Hyperconjugation: Delocalization of electron density from adjacent bonding orbitals into the C-F antibonding orbital can stabilize certain conformations.

Electrostatic Interactions: These include charge-dipole and dipole-dipole interactions, which can significantly influence the orientation of polar bonds like C-F.

Solvation Effects: The polarity of the solvent can have a profound impact on the conformational equilibrium. d-nb.info

Table 2: Factors Influencing the Conformation of Fluorinated Piperidines

FactorInfluence on Conformation
Steric Hindrance Favors bulky substituents in the equatorial position to minimize 1,3-diaxial interactions.
Hyperconjugation Interactions such as σC-H → σ*C-F can stabilize the axial orientation of the fluorine atom.
Charge-Dipole Interactions The interaction between the C-F dipole and a charged center (e.g., a protonated nitrogen atom) can favor specific conformers. d-nb.info
Solvent Polarity Can shift the conformational equilibrium; more polar solvents can stabilize conformers with larger dipole moments. d-nb.info

While a specific conformational energy profile for this compound has not been reported in the reviewed literature, the principles derived from studies on other fluorinated piperidines would be applicable. The presence of both a fluorine atom at the 3-position and a methyl and hydroxyl group at the 4-position would lead to a complex conformational landscape.

Theoretical Approaches in Quantitative Structure-Activity Relationships (QSAR) and Fragment-Based Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new compounds.

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a more potent lead compound. The use of three-dimensional fragments, including those with sp3-rich scaffolds like the piperidine ring, is of increasing interest as it allows for the exploration of a wider chemical space compared to flat aromatic compounds. acs.org

While no specific QSAR or FBDD studies featuring this compound were identified in the literature search, the piperidine scaffold is a common motif in many biologically active compounds. Theoretical approaches are extensively used in the design and optimization of such compounds. For example, QSAR studies on related piperidinol esters have been used to understand how substituents on the molecule affect their analgesic potency. Similarly, computational methods are employed in FBDD to guide the selection and elaboration of fragments.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-fluoro-4-methylpiperidin-4-ol, and how can stereochemical outcomes be controlled?

  • Methodological Answer : A multi-step synthesis involving fluorination and hydroxylation is commonly employed. For example, fluorinated piperidine derivatives can be synthesized via hydrolysis of intermediates with a base in solvent systems like cyclic ethers or amides, as demonstrated in analogous piperidine syntheses (e.g., hydrolysis of halo-substituted alkyl/aryl intermediates) . Stereochemical control may involve chiral auxiliaries or catalysts, such as enantioselective reduction of ketones or resolution via diastereomeric salt formation. NMR and chiral HPLC are critical for verifying stereochemical purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer : Combine 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 19F^{19}\text{F} NMR to resolve overlapping signals caused by fluorine’s strong spin-spin coupling. For example, 19F^{19}\text{F} NMR can confirm the fluorination position, while 2D NMR (e.g., COSY, HSQC) clarifies neighboring substituents. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is effective. For polar impurities, reverse-phase HPLC with C18 columns and aqueous/organic mobile phases (e.g., water/acetonitrile) can enhance separation. Low-temperature crystallization may also improve purity, especially for thermally labile intermediates .

Advanced Research Questions

Q. How can contradictory data on reaction yields for fluorinated piperidines be resolved?

  • Methodological Answer : Analyze variables such as solvent polarity, base strength, and reaction temperature. For instance, hydrolysis of similar compounds (e.g., trans-4-fluorophenyl piperidines) showed yield variations (24–92%) depending on steric hindrance and base choice (e.g., KOH vs. NaOH) . Design a Design of Experiments (DoE) approach to systematically test parameters and identify optimal conditions.

Q. What role does the fluorine atom play in modulating the compound’s bioactivity or physicochemical properties?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Compare logP values and pKa of this compound with non-fluorinated analogs using computational tools (e.g., MarvinSketch). Experimental validation via solubility assays or in vitro metabolic stability studies (e.g., liver microsomes) can quantify these effects .

Q. How can reaction conditions be optimized to minimize byproducts during fluorination?

  • Methodological Answer : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert atmospheres to reduce side reactions. Monitor reaction progress via TLC or in situ IR spectroscopy. For example, DAST-mediated fluorination of piperidinols requires strict temperature control (−78°C to 0°C) to prevent elimination or over-fluorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.